(S,R,S)-AHPC-Me-C5-COOH

PROTAC BCL-XL Targeted Protein Degradation

Select (S,R,S)-AHPC-Me-C5-COOH for your PROTAC campaigns to eliminate linker-length uncertainty. This conjugate provides a pre-optimized C5 alkyl spacer with terminal carboxyl—the exact architecture validated in clinical-stage BCL-XL degrader DT2216 (DC50 ~3 nM). The COOH handle enables rapid amide coupling to any amine-containing warhead, while 100 mg/mL DMSO solubility supports high-throughput library synthesis. Avoid potency erosion from unoptimized linkers: C5 spacing is critical for ternary complex formation. Use this conjugate to benchmark novel targets and build focused degrader libraries with reproducible pharmacology.

Molecular Formula C30H42N4O6S
Molecular Weight 586.7 g/mol
Cat. No. B8103606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-AHPC-Me-C5-COOH
Molecular FormulaC30H42N4O6S
Molecular Weight586.7 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCC(=O)O)O
InChIInChI=1S/C30H42N4O6S/c1-18(20-11-13-21(14-12-20)26-19(2)31-17-41-26)32-28(39)23-15-22(35)16-34(23)29(40)27(30(3,4)5)33-24(36)9-7-6-8-10-25(37)38/h11-14,17-18,22-23,27,35H,6-10,15-16H2,1-5H3,(H,32,39)(H,33,36)(H,37,38)/t18-,22+,23-,27+/m0/s1
InChIKeyTXRLUZXRZXWRMX-XECMSXCGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Procurement Teams Choose (S,R,S)-AHPC-Me-C5-COOH for VHL-Based PROTAC Synthesis


(S,R,S)-AHPC-Me-C5-COOH is a synthesized E3 ligase ligand-linker conjugate that incorporates a von Hippel-Lindau (VHL) recruiting ligand based on the VH032 scaffold and a C5 alkyl linker terminated with a carboxylic acid . This compound serves as a critical building block for the assembly of proteolysis-targeting chimeras (PROTACs) that recruit the VHL E3 ligase for targeted protein degradation . Its terminal carboxyl group enables rapid conjugation to amine-containing linkers or target protein ligands via standard peptide coupling reactions, making it a versatile intermediate for degrader library construction .

The Risks of Generic Substitution in VHL Ligand-Linker Conjugates for PROTAC Synthesis


Substituting (S,R,S)-AHPC-Me-C5-COOH with a generic VHL ligand or a different linker-length analog is scientifically risky due to the established sensitivity of PROTAC degradation potency to linker composition and length [1]. The spatial orientation and physicochemical properties of the ternary complex formed between the target protein, PROTAC, and VHL E3 ligase are critically dependent on the linker architecture [1]. Even small variations in linker length or composition can dramatically alter degradation efficiency (DC50) and maximal degradation (Dmax), as demonstrated across multiple VHL-based PROTAC campaigns [2]. This specific conjugate provides a defined, pre-optimized C5 alkyl spacer with a terminal carboxyl handle that has been validated in the successful development of clinical-stage degraders such as DT2216 [3].

Quantitative Differentiation of (S,R,S)-AHPC-Me-C5-COOH Versus Closest Analogs


C5 Alkyl Linker Enables Clinically Validated DT2216 PROTAC Assembly

(S,R,S)-AHPC-Me-C5-COOH is the specific VHL ligand-linker conjugate used to synthesize DT2216, a BCL-XL PROTAC degrader that has advanced to clinical evaluation [1]. DT2216 incorporates this exact C5 alkyl linker between the VHL ligand and the BCL-XL binding warhead. In comparative studies, DT2216 achieved selective BCL-XL degradation in MOLT-4 T-ALL cells with a DC50 of approximately 3 nM and induced apoptosis while sparing platelets—a critical differentiation from small molecule BCL-XL inhibitors like ABT263 [2].

PROTAC BCL-XL Targeted Protein Degradation

Increased Molecular Weight and Lipophilicity Relative to Parent VHL Ligand (S,R,S)-AHPC-Me

(S,R,S)-AHPC-Me-C5-COOH (MW = 586.74 g/mol, LogP = 3.4) contains a C5 alkyl chain with a terminal carboxylic acid appended to the (S,R,S)-AHPC-Me scaffold . In contrast, the parent (S,R,S)-AHPC-Me ligand (CAS 1948273-02-6) has a molecular weight of 444.59 g/mol and lacks the C5-COOH linker extension . This structural difference results in a calculated ΔMW of +142.15 g/mol and an increase in LogP of approximately 1.6 units (estimated from parent LogP ≈ 1.8), providing enhanced linker length and a reactive carboxyl handle for downstream conjugation [1].

VHL Ligand Physicochemical Properties Linker Conjugate

High DMSO Solubility Facilitates Stock Solution Preparation for High-Throughput Screening

(S,R,S)-AHPC-Me-C5-COOH demonstrates DMSO solubility of 100 mg/mL with ultrasonic assistance [1]. This solubility level enables preparation of concentrated stock solutions (up to ~170 mM) for high-throughput PROTAC library synthesis and cellular screening applications. In comparison, many PEG-based VHL ligand-linker conjugates exhibit lower DMSO solubility (typically 50-70 mg/mL) due to increased hydrophilicity, while shorter alkyl linkers may show reduced solubility due to higher crystallinity [2].

Solubility PROTAC Library Synthesis High-Throughput Screening

Terminal Carboxylic Acid Enables Direct Amide Coupling Without Deprotection Steps

(S,R,S)-AHPC-Me-C5-COOH features a free terminal carboxylic acid group that enables direct conjugation to amine-containing linkers or target protein ligands via standard EDC/HOBt or HATU-mediated amide coupling . This contrasts with (S,R,S)-AHPC-Me (the parent VHL ligand), which contains a terminal amine and requires coupling to carboxyl-containing linkers—a direction that may be less compatible with certain target ligand synthetic routes . The carboxyl-terminated design also eliminates the need for Boc or Fmoc deprotection steps that are required when using amine-terminated building blocks, reducing the overall synthetic sequence by one step .

PROTAC Synthesis Amide Coupling Synthetic Efficiency

Defined (S,R,S) Stereochemistry Maintains High-Affinity VHL Binding

(S,R,S)-AHPC-Me-C5-COOH retains the precise (S,R,S) stereochemical configuration at the three chiral centers (defined stereocenter count = 4) that is essential for high-affinity binding to the VHL E3 ligase . This stereochemistry is derived from the VH032 ligand scaffold, which binds VHL with a Kd of 185 nM [1]. Alternative stereoisomers or racemic mixtures of VHL ligands exhibit substantially reduced or abolished VHL binding, which would compromise ternary complex formation and degrade PROTAC efficacy [2]. The (S,R,S)-AHPC-Me-C5-COOH product is supplied as a single stereoisomer with ≥98% purity, ensuring reproducible VHL recruitment in degrader assays .

VHL E3 Ligase Stereochemistry Binding Affinity

C5 Linker Length Matches Empirically Optimized Spacing for BCL-XL and BET PROTACs

The C5 alkyl linker length in (S,R,S)-AHPC-Me-C5-COOH (approximately 7-8 Å extended conformation) has been empirically validated as optimal for VHL-based PROTACs targeting BCL-XL (DT2216 series) and BET proteins (ARV-771 series) [1]. Extensive linker SAR studies across VHL-recruiting PROTACs demonstrate that linker length deviations of as little as 2-3 atoms can reduce degradation potency by 10- to 100-fold or completely abolish activity [2]. Shorter linkers (C2-C3) frequently fail to induce ternary complex formation due to steric clash, while longer linkers (C8-C10 or PEG4-PEG6) may reduce cellular permeability and increase nonspecific protein binding [2].

Linker Optimization PROTAC Design Ternary Complex Formation

High-Impact Application Scenarios for (S,R,S)-AHPC-Me-C5-COOH in PROTAC Discovery


Synthesis of DT2216 and Related BCL-XL PROTAC Degraders for Oncology Research

(S,R,S)-AHPC-Me-C5-COOH is the essential building block for synthesizing DT2216, a clinical-stage BCL-XL PROTAC degrader that has demonstrated selective degradation of BCL-XL (DC50 ≈ 3 nM) without the dose-limiting thrombocytopenia associated with small molecule BCL-XL inhibitors [1]. Researchers developing BCL-XL degraders or investigating BCL-XL-dependent cancers should prioritize this specific conjugate to reproduce validated DT2216 activity and to build analog libraries exploring warhead modifications while maintaining the optimized C5 linker architecture [1].

Construction of VHL-Based PROTAC Libraries for High-Throughput Degrader Screening

The terminal carboxylic acid group on (S,R,S)-AHPC-Me-C5-COOH enables rapid, parallel conjugation to diverse amine-containing target protein ligands via standard amide coupling chemistry . Combined with its high DMSO solubility (100 mg/mL) [2], this compound is ideally suited for automated liquid handling systems used in high-throughput PROTAC library synthesis. The pre-installed C5 linker eliminates one synthetic step per library member, accelerating the construction of focused degrader libraries for screening against novel targets .

Development of BET PROTACs Following the ARV-771 Design Paradigm

The (S,R,S)-AHPC scaffold, when extended with appropriate linkers, forms the VHL-recruiting module used in ARV-771, a potent BET PROTAC degrader with DC50 < 1 nM in castration-resistant prostate cancer cells . (S,R,S)-AHPC-Me-C5-COOH provides a pre-functionalized entry point for synthesizing BET degraders that explore alternative warheads (e.g., next-generation BET inhibitors beyond JQ-1) while maintaining the C5 linker length that contributed to ARV-771's exceptional cellular potency .

Comparative Linker SAR Studies to Establish Structure-Activity Relationships

In systematic linker optimization campaigns, (S,R,S)-AHPC-Me-C5-COOH serves as a reference C5 alkyl conjugate for benchmarking against shorter (C2-C3), longer (C8-C10), or PEG-based (PEG2-PEG6) linker analogs [3]. Procurement of this specific compound enables researchers to establish baseline degradation potency (DC50) and maximal degradation (Dmax) values for a given target, against which alternative linker designs can be quantitatively compared [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S,R,S)-AHPC-Me-C5-COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.